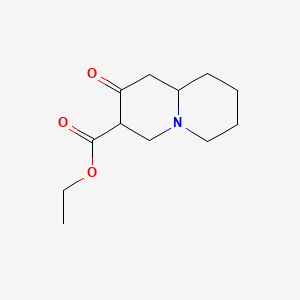

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

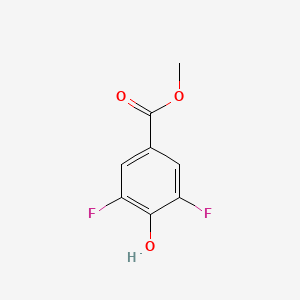

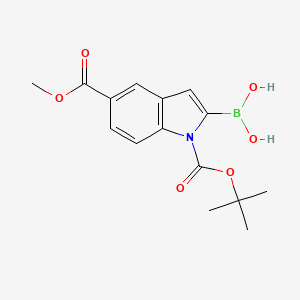

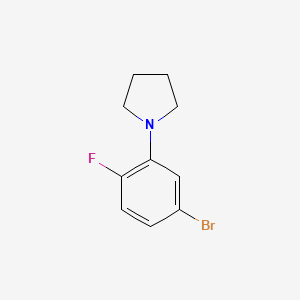

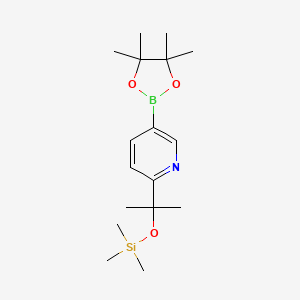

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate is a chemical compound with the molecular formula C12H19NO3 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate is represented by the molecular formula C12H19NO3 . The exact structural details, including bond lengths and angles, would require more specific resources such as crystallographic data or computational chemistry analyses.Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate is a compound that finds relevance in various synthetic and medicinal chemistry research contexts. The compound's unique structure makes it a suitable candidate for the synthesis of diverse heterocyclic compounds, which are crucial in drug discovery and development. Research has shown that derivatives of this compound can be synthesized and tested for various biological activities, highlighting its significance in the development of new therapeutic agents.

For instance, studies have demonstrated the synthesis of quinoxaline derivatives from related compounds, showcasing their potential in inhibiting EGFR-TK, which plays a crucial role in cancer cell proliferation. Such compounds exhibit noteworthy anti-proliferative effects against various cancer cell lines, suggesting their utility as promising anticancer agents with EGFR inhibitory activity (Ahmed, Mohamed, Omran, & Salah, 2020). Another study focused on the facile synthesis of 4-oxo-4H-quinolizine-2-carboxamide derivatives, further emphasizing the synthetic versatility and potential pharmacological applications of compounds within this chemical family (Bui, Vo, Chau, Tu, Mai, & Truong, 2015).

Moreover, research into the synthesis of metabolites of related quinoline carboxylates has provided insights into the metabolic pathways and potential therapeutic uses of these compounds, highlighting their relevance in drug metabolism studies (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

Environmental Considerations in Synthesis

Recent studies have also focused on environmentally benign synthesis methods for related quinolizine compounds. For example, a novel protocol for the synthesis of quinolizines and quinolizinium salts in water was developed, highlighting the shift towards greener chemistry practices in the synthesis of complex molecules. This approach not only simplifies the synthesis of quinolizine derivatives but also aligns with the principles of green chemistry by minimizing the use of hazardous solvents and maximizing the efficiency of chemical processes (Chen, Huang, Li, Yun, Yang, & Yan, 2020).

Propiedades

IUPAC Name |

ethyl 2-oxo-1,3,4,6,7,8,9,9a-octahydroquinolizine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-2-16-12(15)10-8-13-6-4-3-5-9(13)7-11(10)14/h9-10H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRNHOMTMFKYMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN2CCCCC2CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735830 |

Source

|

| Record name | Ethyl 2-oxooctahydro-2H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate | |

CAS RN |

1258431-03-6 |

Source

|

| Record name | Ethyl 2-oxooctahydro-2H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)

![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)